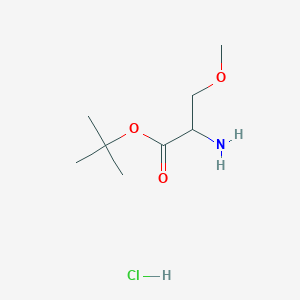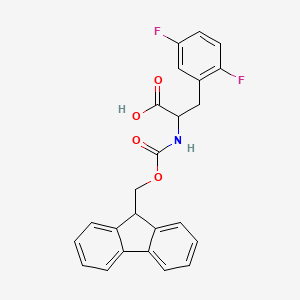![molecular formula C190H207N21O22 B13383527 4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one](/img/structure/B13383527.png)
4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one” and its analogs are complex organic molecules featuring a fused diazepine ring system. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a benzodioxole derivative, followed by the introduction of a benzyl group and a furan ring through various coupling reactions. The final step often involves cyclization to form the diazepine ring.
Industrial Production Methods
Industrial production of these compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo a variety of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They can serve as building blocks for the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors or receptor modulators. Their unique structures allow them to interact with biological targets in specific ways, making them valuable tools for probing biochemical pathways.
Medicine
Medically, these compounds are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.
Industry
In industry, these compounds can be used in the development of new materials or as catalysts in chemical reactions. Their complex structures and reactivity make them versatile components in various industrial applications.
Mechanism of Action
The mechanism of action of these compounds often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of the target, leading to a therapeutic effect. For example, binding to an enzyme might inhibit its activity, while binding to a receptor could activate or block a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazepine derivatives and fused ring systems with benzodioxole or furan moieties. Examples include:
- 1,3-Benzodioxole derivatives
- Furan-containing diazepines
- Benzyl-substituted diazepines
Uniqueness
What sets these compounds apart is their specific combination of functional groups and ring systems. This unique structure can confer distinct biological activities and chemical reactivity, making them valuable for specific applications in research and industry.
Properties
Molecular Formula |
C190H207N21O22 |
|---|---|
Molecular Weight |
3137 g/mol |
IUPAC Name |
4-(1,3-benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one |
InChI |
InChI=1S/C28H27N3O5.2C28H29N3O3.2C27H27N3O3.C26H31N3O3.C26H37N3O2/c1-28(2)25-23(27(33)31(28)16-18-7-4-3-5-8-18)24(21-9-6-14-34-21)30(13-12-29-25)26(32)19-10-11-20-22(15-19)36-17-35-20;1-19-11-13-21(14-12-19)26(32)30-16-15-29-25-23(24(30)22-10-7-17-34-22)27(33)31(28(25,2)3)18-20-8-5-4-6-9-20;1-28(2)26-24(27(33)31(28)19-21-12-7-4-8-13-21)25(22-14-9-17-34-22)30(16-15-29-26)23(32)18-20-10-5-3-6-11-20;2*1-27(2)24-22(26(32)30(27)18-19-10-5-3-6-11-19)23(21-14-9-17-33-21)29(16-15-28-24)25(31)20-12-7-4-8-13-20;1-26(2)23-21(25(31)29(26)17-18-9-4-3-5-10-18)22(20-13-8-16-32-20)28(15-14-27-23)24(30)19-11-6-7-12-19;1-18(2)22-21-23(27-15-16-28(22)24(30)20-13-9-6-10-14-20)26(3,4)29(25(21)31)17-19-11-7-5-8-12-19/h3-11,14-15,24,29H,12-13,16-17H2,1-2H3;4-14,17,24,29H,15-16,18H2,1-3H3;3-14,17,25,29H,15-16,18-19H2,1-2H3;2*3-14,17,23,28H,15-16,18H2,1-2H3;3-5,8-10,13,16,19,22,27H,6-7,11-12,14-15,17H2,1-2H3;5,7-8,11-12,18,20,22,27H,6,9-10,13-17H2,1-4H3 |
InChI Key |
COIOSOPVFHACOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCNC3=C(C2C4=CC=CO4)C(=O)N(C3(C)C)CC5=CC=CC=C5.CC(C)C1C2=C(C(N(C2=O)CC3=CC=CC=C3)(C)C)NCCN1C(=O)C4CCCCC4.CC1(C2=C(C(N(CCN2)C(=O)CC3=CC=CC=C3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3CCCC3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3=CC=CC=C3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3=CC=CC=C3)C4=CC=CO4)C(=O)N1CC5=CC=CC=C5)C.CC1(C2=C(C(N(CCN2)C(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CO5)C(=O)N1CC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


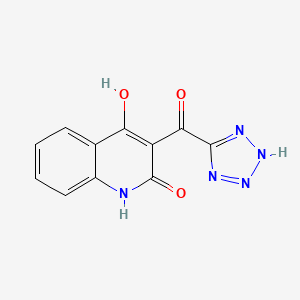
![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)
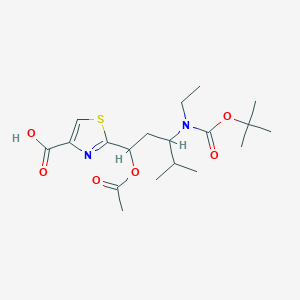
![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)
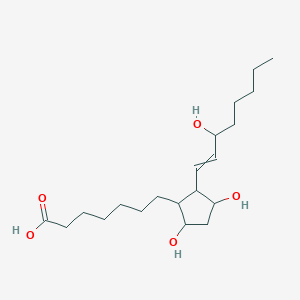
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)
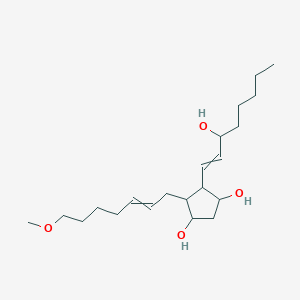
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)
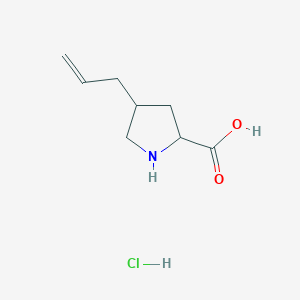
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)
![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)
